molecular formula C8H8O4 B1380640 5-Acetyl-2-methylfuran-3-carboxylic acid CAS No. 1211585-73-7

5-Acetyl-2-methylfuran-3-carboxylic acid

Cat. No.: B1380640
CAS No.: 1211585-73-7
M. Wt: 168.15 g/mol
InChI Key: LIKOFZUZYLUNET-UHFFFAOYSA-N
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Description

“5-Acetyl-2-methylfuran-3-carboxylic acid” is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It is a derivative of furan .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques have been used for structural elucidation of the compound along with the study of geometrical and vibrational properties .

Scientific Research Applications

Chemical Synthesis and Transformations

Synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid involves the condensation of 3-acetyl-4-methylfurazan, illustrating the chemical versatility of acetyl furan derivatives in synthesizing complex heterocyclic compounds (Kormanov et al., 2017).

Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides showcases acetylation of 2-methylfuran-3-carboxamides, highlighting the role of acetyl derivatives in facilitating further chemical transformations (Maadadi et al., 2015).

Tetrasubstituted Furan Derivatives were obtained by condensing acetylacetone with α-hydroxy-β-oxo esters, demonstrating the application in synthesizing complex organic structures (Schickmous & Christoffers, 2014).

Bioactive Compounds Synthesis

Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from carbohydrate precursors, including acetyl furan derivatives, highlights the exploration of furan compounds in developing bioactive molecules with potential inhibitory effects on enzymes like tyrosinase (El-Sadek et al., 2012).

A new furan derivative from an endophytic Aspergillus flavus was discovered, named 5-acetoxymethylfuran-3-carboxylic acid, exhibiting potent antibacterial activity, which underscores the potential of acetyl furan derivatives in natural product research and their applications in developing new antibacterial agents (Ma et al., 2016).

Chemical Analysis and Detection

High-performance liquid chromatographic determination of various compounds in honey includes the analysis of furan derivatives, showcasing the application of these compounds in analytical chemistry for food safety and quality assessment (Nozal et al., 2001).

Safety and Hazards

The safety and hazards associated with “5-Acetyl-2-methylfuran-3-carboxylic acid” are not explicitly mentioned in the available resources .

Future Directions

Furan and its derivatives, including “5-Acetyl-2-methylfuran-3-carboxylic acid”, are being explored for their potential in various industrial processes, especially in the manufacture of wine and polymer materials . The shift from traditional resources such as crude oil to biomass necessitates the replacement of petroleum refineries with biorefineries . The future of furan platform chemicals (FPCs) looks promising, with a spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Properties

IUPAC Name

5-acetyl-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKOFZUZYLUNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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